molecular formula C29H27ClN4O2 B2593924 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-chlorophenyl)acetamide CAS No. 1206992-14-4

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-chlorophenyl)acetamide

Cat. No.: B2593924
CAS No.: 1206992-14-4
M. Wt: 499.01
InChI Key: AOUHWODSMYXAHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-chlorophenyl)acetamide is a synthetic small molecule belonging to the pyrido[3,4-d]pyrimidine class, a scaffold recognized for its kinase inhibitory potential [1] . This compound is of significant interest in early-stage pharmacological research, particularly in the development of targeted protein kinase inhibitors. Its molecular structure, featuring a benzyl group at the 7-position and a 3-chlorophenylacetamide moiety, is engineered for high-affinity binding to the ATP pockets of specific kinases. Researchers are exploring its application primarily in oncology, focusing on its ability to modulate signal transduction pathways that drive cell proliferation and survival [2] . The mechanism of action is hypothesized to involve the potent and selective inhibition of key oncogenic kinases, leading to the induction of apoptosis and the suppression of tumor growth in cellular models. Further investigative applications include its use as a chemical probe to elucidate the complex roles of specific kinase isoforms in neurodegenerative diseases, where aberrant kinase signaling is implicated in pathological tau phosphorylation and neurofibrillary tangle formation [3] . This reagent provides a crucial tool for scientists conducting structure-activity relationship (SAR) studies, biochemical assay development, and target validation in vitro.

Properties

IUPAC Name

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27ClN4O2/c1-20-10-12-22(13-11-20)28-32-26-18-33(17-21-6-3-2-4-7-21)15-14-25(26)29(36)34(28)19-27(35)31-24-9-5-8-23(30)16-24/h2-13,16H,14-15,17-19H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUHWODSMYXAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-chlorophenyl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the pyrimidine derivative with 3-chlorophenyl acetic acid under specific reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Biological Activities

The compound exhibits several promising biological activities:

Anticancer Properties

Research indicates that derivatives of pyrido[3,4-d]pyrimidines have shown significant anticancer activity by targeting specific pathways involved in tumor growth and proliferation. For instance:

  • Compounds in this class have been studied for their ability to inhibit the EPH receptor family, which is often overexpressed in various cancers .
  • The inhibition of certain kinases associated with cancer cell signaling pathways has also been reported .

Antimicrobial Activity

Pyrido[3,4-d]pyrimidines are known for their antimicrobial properties. Studies suggest that this compound may exhibit activity against various bacterial strains and fungi . The mechanism often involves interference with microbial cell wall synthesis or function.

Pharmacological Studies

Pharmacological investigations have highlighted:

  • The potential use of this compound as an inhibitor in metabolic pathways, particularly those involving phospholipase enzymes .
  • Its role as a therapeutic agent in treating proliferative diseases due to its ability to modulate biological pathways effectively.

Case Studies

  • Inhibition of EPH Receptors : A study demonstrated that specific derivatives from the pyrido[3,4-d]pyrimidine family could effectively inhibit EPH receptors involved in cancer progression .
  • Antimicrobial Testing : Various derivatives were tested against standard microbial strains, showing promising results that warrant further exploration in drug development .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[3,4-d]pyrimidine core is known to bind to certain proteins, inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Group Comparisons
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound Pyrido[3,4-d]pyrimidine 7-Benzyl, 2-(4-methylphenyl), N-(3-chlorophenyl)acetamide ~519.02* High lipophilicity, potential kinase inhibition
Compound in Pyrido[3,4-d]pyrimidine 7-Benzyl, 2-(4-methylphenyl), N-(2,5-dimethylphenyl)acetamide ~503.06 Reduced polarity due to dimethylphenyl; lower bioactivity vs. chlorophenyl analogues
N-(4-Chloro-2-methylphenyl)-2-((3-(4-chlorophenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)thio)acetamide () Benzothieno[2,3-d]pyrimidine 3-(4-Chlorophenyl), sulfanyl linker, N-(4-chloro-2-methylphenyl) ~528.44 Enhanced electronic effects from sulfur; moderate antimicrobial activity
Compound 24 () Tetrahydrothieno[2,3-d]pyrimidine N-acetyl, 7-methyl, phenylamino 369.44 Lower molecular weight; acetyl group improves solubility
Compound 51 () Tetrahydropyrimidine 3-(2,4-Difluorobenzyl), 5-benzyl Not reported Fluorine atoms increase metabolic stability

*Calculated based on ChemSpider data from .

Physicochemical and Spectroscopic Properties

  • Melting Points: Pyrido-pyrimidine derivatives generally exhibit higher melting points (e.g., 268–287°C in ) due to rigid cores, whereas benzothieno-pyrimidines () show lower melting points (~175–178°C in ) due to sulfur-induced lattice flexibility .
  • Spectroscopic Profiles :
    • IR : The target compound’s carbonyl (C=O) stretches at ~1,730 cm⁻¹ align with pyrido-pyrimidine analogues ().
    • ¹H NMR : Distinct signals for benzyl (δ ~4.7 ppm) and chlorophenyl (δ ~7.3–7.5 ppm) groups differentiate it from methyl-substituted variants (δ ~2.5 ppm for CH₃) .

Biological Activity

2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-chlorophenyl)acetamide is a synthetic compound belonging to the pyrido[3,4-d]pyrimidinone family. Its complex structure and potential biological activities have made it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C29H27ClN4O2C_{29}H_{27}ClN_{4}O_{2}, with a molecular weight of approximately 494.0 g/mol. The compound features a pyrido[3,4-d]pyrimidine core with various substituents that contribute to its biological properties.

Research indicates that compounds in the pyrido[3,4-d]pyrimidine class exhibit a range of biological activities primarily through the inhibition of specific enzymes and receptors. Notably:

  • Inhibition of Kinases : Many derivatives of pyrido[3,4-d]pyrimidines have shown inhibitory effects on various kinases involved in cancer cell proliferation. For instance, studies have demonstrated that certain derivatives can inhibit the activity of tyrosine kinases associated with tumor growth and metastasis .
  • Antimicrobial Activity : Some pyrido[3,4-d]pyrimidine compounds have demonstrated antimicrobial properties against a range of pathogens. This has been attributed to their ability to interfere with bacterial cell wall synthesis and function .

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

Activity Mechanism Reference
AnticancerInhibition of EGF receptor tyrosine kinase
AntimicrobialDisruption of bacterial cell wall synthesis
Anti-inflammatoryModulation of inflammatory cytokines
Enzyme inhibition (specific)Targeting dihydrofolate reductase (DHFR)

Case Studies

  • Anticancer Activity : A study investigating the anticancer potential of pyrido[3,4-d]pyrimidine derivatives found that certain compounds exhibited significant cytotoxicity against human cancer cell lines (e.g., HT29 colon cancer cells). The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation .
  • Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of related derivatives against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications on the benzyl group enhanced the antimicrobial efficacy .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves multicomponent reactions (MCRs) to assemble the pyrido[3,4-d]pyrimidinone core, followed by coupling with the N-(3-chlorophenyl)acetamide moiety. Key steps include:

  • Core Formation : Use a pyrimidine scaffold with benzyl and 4-methylphenyl substituents. A cyclocondensation reaction under reflux with catalytic acid (e.g., acetic acid) can generate the fused pyrido-pyrimidinone structure .
  • Acetamide Coupling : Employ peptide coupling reagents (e.g., EDC/HOBt) or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) to attach the N-(3-chlorophenyl)acetamide group .
  • Monitoring : Track reaction progress via TLC or HPLC, and optimize yields by adjusting solvent polarity (e.g., switching from DMF to THF for sterically hindered intermediates) .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR is essential for verifying regiochemistry. For example, the downfield shift of the pyrimidin-4-one carbonyl (δ ~165-170 ppm) confirms its presence .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or tautomeric forms. A single-crystal structure (e.g., as in ) provides definitive bond lengths and angles for the pyrido-pyrimidinone core .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, particularly for intermediates with halogenated substituents .

Advanced: How can researchers address low yields in the final coupling step?

Methodological Answer:
Low yields often stem from steric hindrance or poor nucleophilicity. Strategies include:

  • Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency for temperature-sensitive intermediates .
  • Computational Screening : Use density functional theory (DFT) to predict reactive sites and optimize coupling conditions (e.g., solvent/base pairs) .
  • Alternative Reagents : Replace traditional coupling agents with uronium salts (e.g., HATU) for challenging amide bond formations .

Advanced: What computational strategies predict this compound’s biological activity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the pyrido-pyrimidinone core’s hydrogen-bonding potential .
  • QSAR Modeling : Train models on analogs (e.g., derivatives) to correlate substituent effects (e.g., 3-chlorophenyl) with activity .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) using GROMACS .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

  • Kinase Inhibition Assays : Use FRET-based kits (e.g., Adapta™) to test inhibition of EGFR or VEGFR2, given the compound’s structural similarity to known kinase inhibitors .
  • Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 μM concentrations, with doxorubicin as a positive control .
  • Solubility Testing : Quantify aqueous solubility via HPLC-UV to guide formulation studies .

Advanced: How to design analogs with improved metabolic stability?

Methodological Answer:

  • Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Replace labile groups (e.g., benzyl) with bioisosteres .
  • ProDrug Strategies : Introduce hydrolyzable esters (e.g., acetoxymethyl) at the acetamide moiety to enhance permeability .
  • CYP450 Inhibition Studies : Screen for CYP3A4/2D6 interactions using fluorogenic substrates to minimize off-target effects .

Advanced: How to resolve discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer:

  • DFT-NMR Comparison : Calculate ¹H/¹³C chemical shifts (Gaussian 16, mPW1PW91/6-311+G(d,p)) and compare with experimental data. Adjust for solvent effects (e.g., PCM model for DMSO) .
  • Dynamic Effects : Account for tautomerism or conformational flexibility using molecular dynamics (MD) simulations .
  • Crystallographic Validation : If NMR ambiguities persist, grow single crystals and refine the structure against X-ray data .

Basic: What purification methods are recommended for intermediates?

Methodological Answer:

  • Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc to CH₂Cl₂/MeOH) for polar intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for high-melting-point solids .
  • HPLC Prep : Apply reverse-phase C18 columns (ACN/H₂O + 0.1% TFA) for final purity ≥95% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.